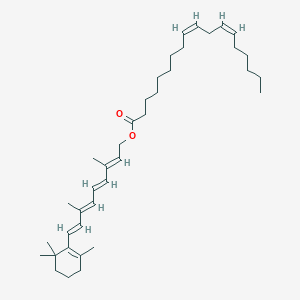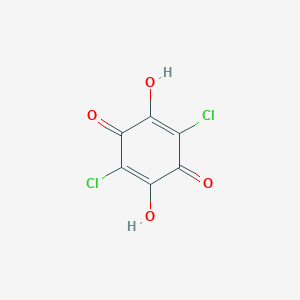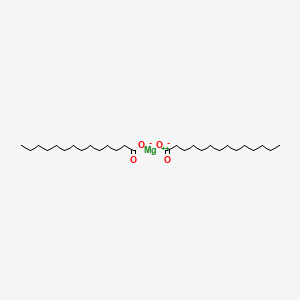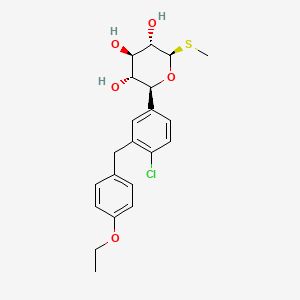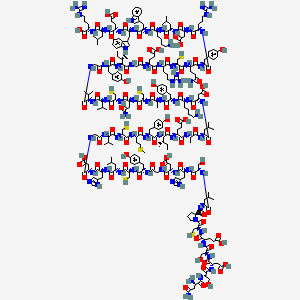![molecular formula C10H10Br2N2O2 B12511533 N,N'-1,4-Phenylenebis[2-bromoacetamide] CAS No. 10328-52-6](/img/structure/B12511533.png)
N,N'-1,4-Phenylenebis[2-bromoacetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-Phenylenebis[2-bromoacetamide] (CAS: 10328-52-6) is a brominated bis-amide compound with the molecular formula C₁₀H₁₀Br₂N₂O₂ and a molecular weight of 350.010 g/mol . Its structure features a central 1,4-phenylene spacer flanked by two 2-bromoacetamide groups, enabling crosslinking and alkylation reactivity. The compound is synthesized by reacting bromoacetyl bromide with p-phenylenediamine in dichloromethane (DCM) under basic conditions, yielding an off-white solid .
Key applications include its use as a crosslinker in protein epitope mapping and molecular self-assembly due to the electrophilic bromine atoms, which facilitate nucleophilic substitution reactions .
Preparation Methods
Synthesis via Bromoacetyl Bromide and p-Phenylenediamine
This method, detailed in multiple peer-reviewed studies, employs bromoacetyl bromide as the electrophilic reagent and p-phenylenediamine as the primary substrate.
Reagents and Conditions
- Substrate : p-Phenylenediamine (C₆H₈N₂)
- Electrophile : Bromoacetyl bromide (C₃H₄Br₂O₂)
- Base : Pyridine (C₅H₅N) or potassium hydroxide (KOH)
- Catalyst : 4-(Dimethylamino)pyridine (DMAP) or none
- Solvent : Dichloromethane (DCM) or chloroform (CHCl₃)
Procedure (RSC Protocol)
- Dissolve p-phenylenediamine (0.5 mmol) in DCM (5 mL) at 0°C.
- Add dry pyridine (1.2 mmol) and DMAP (13 µmol).
- Slowly introduce bromoacetyl bromide (1.1 mmol) under stirring.
- Stir at 25°C for 3 hours.
- Filter precipitates and wash with DCM (3 × 5 mL).
Yield : 82% (145 mg, 0.41 mmol).
Industrial-Scale Synthesis via Acetic Acid Derivatives
Patent CN101550090B outlines a scalable method using acetic acid or acetyl chloride as starting materials, emphasizing cost-effectiveness and reduced irritant intermediates.
Reaction Pathway
- Bromination : Acetic acid → Bromoacetic acid derivatives.
- Esterification/Acylation : Conversion to ethyl bromoacetate or acetyl chloride.
- Ammonification : Reaction with amines to form bromoacetamide.
Key Advantages
- Reduced Irritation : Lower volatility intermediates.
- Cost Efficiency : Simplified purification steps.
- Stability : Compact crystallization improves shelf life.
Comparative Analysis of Methods
Mechanistic Insights
The reaction mechanism involves nucleophilic substitution at the bromoacetamide’s electrophilic carbon. In the presence of pyridine, bromoacetyl bromide forms a mixed anhydride intermediate, enhancing reactivity toward the amine nucleophile (p-phenylenediamine). DMAP accelerates the reaction by stabilizing transition states.
Critical Factors Influencing Reaction Efficiency
- Base Selection : Pyridine neutralizes HBr byproducts, preventing side reactions. KOH facilitates deprotonation but may require phase transfer catalysts.
- Temperature Control : Low temperatures (0°C) minimize decomposition of bromoacetyl bromide.
- Catalyst Role : DMAP reduces reaction time and improves yield consistency.
Spectroscopic Characterization
Key spectral data for N,N'-1,4-phenylenebis[2-bromoacetamide]:
| Technique | Data |
|---|---|
| ¹H NMR | δ 4.02 (s, 4H, CH₂Br), δ 7.54 (s, 4H, aromatic), δ 10.43 (s, 2H, NH) |
| ESI-MS | [M+H]⁺ = 350.8 (Calcd. 350.01) |
| FTIR | 1664 cm⁻¹ (C=O stretch), 3274 cm⁻¹ (N-H stretch) |
Applications in Research
This compound serves as a crosslinker for peptides and proteins. For example, in helicon synthesis, it bis-alkylates cysteine residues, forming stable disulfide bonds. Its antiprion activity derivatives (e.g., GN8) are evaluated in transmissible spongiform encephalopathy (TSE) models.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Phenylenebis[2-bromoacetamide] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a dehydrating agent like molecular sieves or an acid catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acetamides, where the bromine atoms are replaced by the nucleophiles.
Condensation Reactions: The major products are imines or amides, depending on the specific reactants used.
Scientific Research Applications
N,N'-1,4-Phenylenebis[2-bromoacetamide] is an organic compound with the molecular formula C10H10Br2N2O2 that is commonly used as a reagent in chemical synthesis. It has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- Reagent in Synthesis N,N'-1,4-Phenylenebis[2-bromoacetamide] is utilized as a reagent in synthesizing various organic compounds, including GN8 derivatives, which are assessed for their antiprion activity in TSE-infected cells. It is also used in the synthesis of more complex molecules for pharmaceuticals and other chemical industries.
- Disulfide Bridge Linker N,N'-(1,4-phenylene)bis(2-bromoacetamide) is identified as a promising reagent for cysteine stapling systems to stabilize helicons in an α-helical conformation . It is used as a bis-haloacetamide linker with high efficiency in rebridging heavy-light and intra-heavy-heavy disulfide bonds, affording half antibody (75 kDa) as a major rebridged product .
- Crosslinking Agent: It can achieve on-phage cross-linking .
Biology
- Cross-linking Studies The compound is used in cross-linking studies to explore protein-protein interactions and protein structure. The mechanism involves forming covalent bonds with nucleophilic sites on proteins or other biomolecules, targeting cysteine residues and forming stable thioether bonds for analyzing protein conformation and function.
Medicine
- Drug Development There is ongoing research regarding the potential therapeutic uses of N,N'-1,4-Phenylenebis[2-bromoacetamide], particularly in developing drugs targeting protein-protein interactions.
Industry
- Pharmaceuticals N,N'-1,4-Phenylenebis[2-bromoacetamide] acts as a building block in synthesizing complex molecules used in the pharmaceutical sector.
- Chemical Industry It is also employed in creating complex molecules for various applications in the broader chemical industry.
Mechanism of Action
The mechanism of action of N,N’-1,4-Phenylenebis[2-bromoacetamide] involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This cross-linking capability is particularly useful in studying protein structures and interactions. The compound targets cysteine residues in proteins, forming stable thioether bonds that can be analyzed to gain insights into protein conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
N,N'-(1,4-Phenylene)bis(2-chloroacetamide) (CAS: 2653-08-9)
- Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
- Molecular Weight : 261.10 g/mol
- Key Differences :
- Replacing bromine with chlorine reduces molecular weight by ~89 g/mol, impacting density and solubility.
- Chlorine’s lower electronegativity decreases reactivity in alkylation compared to bromine.
- Similar hazards (H314: skin corrosion), but bromine’s larger atomic size may enhance environmental persistence .
N,N'-[Sulfonylbis(1,4-phenylene)]bis(chloroacetamide)
- Structure : Incorporates a sulfonyl (–SO₂–) group between phenyl rings.
- Applications may diverge toward sulfonamide-based pharmaceuticals or catalysts .
Functional Group Variants
N,N'-(1,4-Phenylene)bis(acetoacetamide) (CAS: 24731-73-5)
- Molecular Formula : C₁₄H₁₆N₂O₄
- Key Differences: Acetoacetamide groups enable keto-enol tautomerism, facilitating metal coordination and enolate chemistry. Lacks electrophilic halogens, making it unsuitable for crosslinking but useful in chelation or polymer synthesis .
N,N'-(Methylenebis(1,4-phenylene))bis(2-cyanoacetamide)
- Structure: Cyano (–CN) groups replace bromine.
- Widely used in heterocyclic synthesis (e.g., pyridines, chromenes) .
Spacer and Backbone Modifications
N,N'-Butane-1,4-diylbis(bromoacetamide)
- Structure : Aliphatic butane spacer instead of aromatic phenylene.
- Key Differences :
N,N'-(1,4-Phenylenebis(methylene))bis(N,N-dimethylalkan-1-aminium) Chloride
- Structure : Quaternary ammonium groups replace bromoacetamides.
- Key Differences :
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Reactivity and Hazard Profile
Biological Activity
N,N'-1,4-Phenylenebis[2-bromoacetamide] is a compound that has garnered attention for its potential biological activities, particularly in the field of bioconjugation and protein interactions. This article provides a comprehensive overview of its biological activity, including synthesis methods, applications in research, and relevant case studies.
N,N'-1,4-Phenylenebis[2-bromoacetamide] has the molecular formula C10H10Br2N2O2 and a molecular weight of 350.01 g/mol. The compound is characterized by its two bromoacetamide groups attached to a phenylene backbone, which facilitates its role as a bifunctional crosslinker in biochemical applications .
Synthesis
The synthesis of N,N'-1,4-Phenylenebis[2-bromoacetamide] can be achieved through the reaction of p-phenylenediamine with bromoacetyl bromide in a solvent such as dichloromethane. The reaction typically involves the use of pyridine as a base to facilitate the formation of the amide bonds. The process yields the compound in a good yield (approximately 82%) as a white solid .
1. Protein Cross-linking
One of the primary applications of N,N'-1,4-Phenylenebis[2-bromoacetamide] is in protein cross-linking studies. It has been utilized to investigate protein-protein interactions and to stabilize protein structures. This capability is crucial for understanding various biological processes and for developing therapeutic strategies targeting specific protein interactions.
2. Antibody Conjugation
The compound has also been explored for its potential in conjugating antibodies to enhance their therapeutic efficacy. By acting as a crosslinker, it can facilitate the attachment of drugs or other functional groups to antibodies, thereby improving their specificity and effectiveness against cancer cells or pathogens .
Case Study 1: Cross-linking Efficiency
In a study examining various bis-electrophilic reagents for peptide cyclization, N,N'-1,4-Phenylenebis[2-bromoacetamide] demonstrated significant efficiency in facilitating cyclization reactions. The compound was evaluated alongside other reagents, revealing its superior performance in forming stable peptide bonds under mild conditions .
Case Study 2: Protein Interaction Studies
Research involving TSE-infected cells indicated that N,N'-1,4-Phenylenebis[2-bromoacetamide] could be effectively used to probe protein interactions within infected cells. The study highlighted its utility in understanding the mechanisms of infection and potential therapeutic targets.
Research Findings
A summary of key findings from various studies on N,N'-1,4-Phenylenebis[2-bromoacetamide] is presented below:
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N,N'-1,4-Phenylenebis[2-bromoacetamide], and how do reaction conditions influence yield and purity?
The compound is synthesized by reacting bromoacetyl bromide (1.1 mmol) with p-phenylenediamine (0.5 mmol) in dichloromethane (DCM) at 0°C, using dry pyridine (1.2 mmol) and catalytic 4-(dimethylamino)pyridine (DMAP, 13 µmol). After stirring at 25°C for 3 hours, the product is filtered and washed with DCM to yield an off-white solid . Key variables affecting yield include stoichiometric ratios (excess bromoacetyl bromide ensures complete diamine substitution), temperature control (prevents side reactions like hydrolysis), and solvent purity. Purification via recrystallization or column chromatography is recommended to remove unreacted starting materials.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the structure, particularly the presence of bromoacetamide groups and aromatic protons. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amide (N-H) bonds. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is recommended . Mass spectrometry (MS) ensures molecular weight consistency and detects impurities.
Q. What handling precautions are necessary for N,N'-1,4-Phenylenebis[2-bromoacetamide] due to its reactivity?
The compound’s bromoacetamide groups are highly electrophilic and moisture-sensitive. Storage under inert gas (e.g., argon) at –20°C in desiccated conditions is advised. Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as bromoacetamides can alkylate biological macromolecules (e.g., proteins or DNA) . Work in a fume hood to avoid inhalation of dust or vapors.
Advanced Research Questions
Q. How does this compound function as a crosslinker in protein interaction studies, and what experimental controls validate its specificity?
The bromoacetamide groups react selectively with cysteine thiols in proteins, enabling covalent crosslinking of proximal α-helical domains. To validate specificity:
- Perform time-course experiments to optimize crosslinking efficiency without over-alkylation.
- Use reducing agents (e.g., DTT) to confirm disulfide bond reversibility.
- Employ mutant proteins lacking cysteine residues as negative controls . Mass spectrometry (MS/MS) can map crosslinked peptides, while size-exclusion chromatography (SEC) or SDS-PAGE confirms oligomer formation.
Q. How can researchers resolve contradictions in reactivity data under different solvent systems?
Contradictions may arise from solvent polarity effects on the compound’s electrophilicity. For example, polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., water) may hydrolyze bromoacetamide groups. Systematic studies should:
- Compare reaction kinetics in solvents of varying polarity using HPLC to monitor product formation.
- Use computational tools (e.g., DFT calculations) to model solvent effects on transition states.
- Characterize byproducts (e.g., hydrolyzed acetamide) via LC-MS .
Q. What strategies are effective for studying the compound’s alkylation mechanism in complex biological systems?
- Isotopic labeling : Incorporate ¹³C or ¹⁵N into the bromoacetamide groups to track reaction intermediates via NMR.
- Competitive inhibition : Co-incubate with thiol-containing small molecules (e.g., glutathione) to quantify alkylation selectivity.
- Cryo-electron microscopy (cryo-EM) : Visualize crosslinked protein complexes at near-atomic resolution .
Q. How does N,N'-1,4-Phenylenebis[2-bromoacetamide] compare to analogous crosslinkers (e.g., N,N'-Butane-1,4-diylbis(bromoacetamide)) in terms of reactivity and applications?
The phenyl backbone provides rigidity, favoring interactions with planar protein surfaces (e.g., α-helices), while aliphatic crosslinkers (e.g., butane-based) offer flexibility for dynamic systems. Comparative studies should:
- Measure crosslinking efficiency using Förster resonance energy transfer (FRET) in model systems.
- Assess hydrolytic stability via pH-dependent degradation assays.
- Use molecular dynamics (MD) simulations to predict spatial compatibility with target proteins .
Q. What analytical challenges arise in detecting trace impurities or degradation products, and how can they be mitigated?
Common impurities include unreacted p-phenylenediamine and mono-substituted intermediates. Mitigation strategies:
- High-resolution LC-MS : Detect impurities at ppm levels using electrospray ionization (ESI).
- Stability-indicating assays : Stress-test the compound under heat, light, and humidity to identify degradation pathways.
- Quantitative NMR (qNMR) : Use internal standards (e.g., trimethylsilylpropanoic acid) for impurity quantification .
Q. Methodological Considerations
Q. How can researchers design experiments to explore the compound’s application in material science (e.g., polymer crosslinking)?
- Gelation studies : Mix with thiol-terminated polymers (e.g., PEG-SH) and monitor gelation time via rheometry.
- Swelling tests : Evaluate crosslink density by measuring hydrogel swelling ratios in aqueous buffers.
- Thermogravimetric analysis (TGA) : Assess thermal stability of crosslinked networks .
Q. What computational tools are suitable for predicting the compound’s reactivity with non-protein targets (e.g., nucleic acids)?
- Docking simulations : Use AutoDock Vina to model interactions with DNA grooves or RNA stem-loops.
- Quantum mechanics/molecular mechanics (QM/MM) : Study covalent bond formation energetics at the electronic level.
- Machine learning (ML) : Train models on alkylation reaction datasets to predict site-specific reactivity .
Properties
CAS No. |
10328-52-6 |
|---|---|
Molecular Formula |
C10H10Br2N2O2 |
Molecular Weight |
350.01 g/mol |
IUPAC Name |
2-bromo-N-[4-[(2-bromoacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
WRTWJYGSNBGGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


